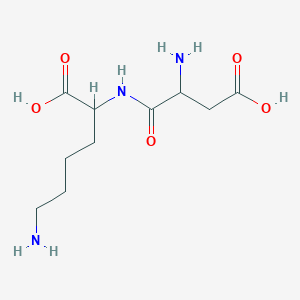

Aspartyl-Lysine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aspartyl-Lysine is a dipeptide composed of aspartic acid and lysine. It is an incomplete breakdown product of protein digestion or protein catabolism. This compound is known for its physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways following further proteolysis .

準備方法

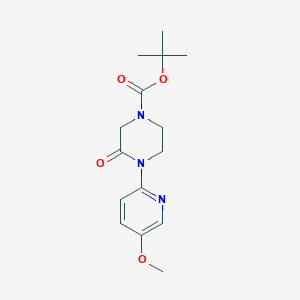

Synthetic Routes and Reaction Conditions: Aspartyl-Lysine can be synthesized through peptide synthesis methods, which involve the coupling of aspartic acid and lysine. The synthesis typically involves the protection of amino and carboxyl groups to prevent side reactions. Common reagents used in the synthesis include carbodiimides for activation of the carboxyl group and protecting groups such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) for the amino groups .

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using proteases that specifically cleave peptide bonds to form the desired dipeptide. This method is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the product .

化学反応の分析

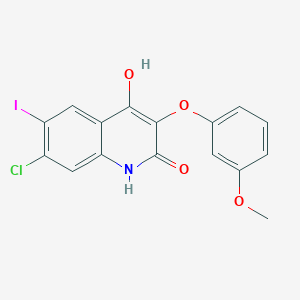

Types of Reactions: Aspartyl-Lysine undergoes various chemical reactions, including hydrolysis, oxidation, and isomerization. Hydrolysis of this compound results in the formation of aspartic acid and lysine. Oxidation reactions can lead to the formation of reactive oxygen species, which may further react with the dipeptide .

Common Reagents and Conditions:

Hydrolysis: Typically carried out using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Can be induced using oxidizing agents like hydrogen peroxide or metal catalysts.

Isomerization: Often occurs under physiological conditions and can be studied using specific peptide mapping methods.

Major Products Formed:

Hydrolysis: Aspartic acid and lysine.

Oxidation: Various oxidized derivatives of aspartic acid and lysine.

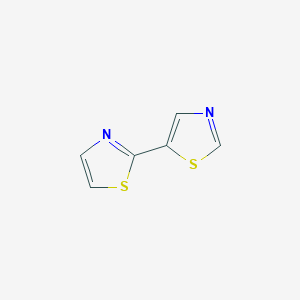

Isomerization: Isothis compound and other isomeric forms.

科学的研究の応用

Aspartyl-Lysine has several applications in scientific research:

Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.

Biology: Investigated for its role in protein catabolism and cell signaling.

Medicine: Studied for its potential therapeutic effects and as a biomarker for certain diseases.

Industry: Utilized in the production of peptide-based drugs and as a component in nutritional supplements.

作用機序

Aspartyl-Lysine exerts its effects through various molecular targets and pathways. It is involved in protein catabolism, where it acts as an intermediate in the breakdown of proteins into amino acids. The compound can also participate in cell signaling pathways, influencing cellular functions and responses .

類似化合物との比較

Aspartyl-Lysine is unique due to its specific combination of aspartic acid and lysine. Similar compounds include other dipeptides such as:

Aspartyl-Phenylalanine: Known for its use in the artificial sweetener aspartame.

Aspartyl-Glutamine: Studied for its role in protein synthesis and metabolism.

Aspartyl-Serine: Investigated for its involvement in cellular signaling and enzymatic reactions.

特性

IUPAC Name |

6-amino-2-[(2-amino-3-carboxypropanoyl)amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O5/c11-4-2-1-3-7(10(17)18)13-9(16)6(12)5-8(14)15/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMLVOVXNKILLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Aspartyl-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028758 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate](/img/structure/B13871266.png)

![2-Methylprop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B13871281.png)

![tert-butyl N-[2-[4-(oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)phenyl]carbamate](/img/structure/B13871299.png)

![3,5-Dichloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13871309.png)

![3-oxo-Spiro[3.5]nonane-1-carboxylic acid methyl ester](/img/structure/B13871325.png)

![N-methyl-3-[[4-(4-phenylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13871335.png)

![Methyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B13871356.png)